quercetin-3-O-deoxyhexosyl(1-2)pentoside
Description
Properties
IUPAC Name |
3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O15/c1-8-17(32)20(35)24(41-25-21(36)18(33)14(31)7-37-25)26(38-8)40-23-19(34)16-13(30)5-10(27)6-15(16)39-22(23)9-2-3-11(28)12(29)4-9/h2-6,8,14,17-18,20-21,24-33,35-36H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLBRIWXGBKVHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(CO5)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of quercetin-3-O-deoxyhexosyl(1-2)pentoside typically involves the extraction of plant materials followed by purification processes. The plant materials are dried and ground, then extracted using solvents such as ethanol under specific conditions (e.g., 60°C and 1500 psi) . The extracts are then purified using techniques like solid-phase extraction and high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and isolation processes. The use of automated extraction systems and advanced chromatographic techniques ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Quercetin-3-O-deoxyhexosyl(1-2)pentoside undergoes various chemical reactions, including:
Reduction: This reaction involves the gain of electrons or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydroflavonoids .
Scientific Research Applications
Quercetin-3-O-deoxyhexosyl(1-2)pentoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of quercetin-3-O-deoxyhexosyl(1-2)pentoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes such as catalase and glutathione peroxidase.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: It disrupts the cell membrane of microorganisms and inhibits their growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quercetin Glycosides
Key Findings:
Glycosylation Complexity and Bioactivity: The dual substitution in this compound contrasts with monoglycosides like quercetin-3-O-pentoside, which lack the deoxyhexose unit. This structural difference may confer higher radical-scavenging capacity, as seen in similar compounds like quercetin-3-O-pentoside-7-O-deoxyhexoside . In Alchemilla vulgaris, glycosides with deoxyhexose moieties (e.g., compound 21 in ) exhibit unique MS/MS fragmentation patterns, confirming their stability under physiological conditions .
Deoxyhexose-containing derivatives, such as quercetin-3-O-vicianoside, are reported in A. vulgaris, emphasizing their taxon-specific biosynthesis .
For example, quercetin-3-O-D-glucosyl-(1→2)-rhamnoside (a structurally similar compound) demonstrates high antioxidant activity in vitro due to its balanced hydrophobicity .
Q & A
Q. How can researchers structurally characterize quercetin-3-O-deoxyhexosyl(1-2)pentoside in plant extracts?
- Methodological Answer : Structural elucidation requires a combination of:
- NMR spectroscopy : 1H and 13C NMR to identify aglycone (quercetin) and sugar moieties. 2D experiments (COSY, HSQC, HMBC) resolve glycosidic linkages and anomeric configurations .
- LC-MS/MS : High-resolution mass spectrometry (e.g., UPLC-qTOF-MS) confirms molecular weight (e.g., observed [M-H]⁻ ion at m/z 609.1) and fragmentation patterns. Compare with reference standards if available .
- Chromatographic retention times : Match with authenticated standards under identical HPLC/UV conditions (e.g., λ = 350 nm for flavonols) .
Q. What extraction protocols optimize the isolation of this compound from plant tissues?
- Methodological Answer :
- Solvent selection : Use methanol/water (70:30 v/v) or acetone/acidified water for polar glycosides. Include antioxidants (e.g., ascorbic acid) to prevent degradation .
- Solid-phase extraction (SPE) : Cleanup with C18 cartridges to remove interfering compounds .
- Organ-specific extraction : Target flowers or leaves, as distribution varies (e.g., quercetin pentoside is flower-specific in Robinia pseudoacacia) .
Q. How does glycosylation influence the compound’s solubility and bioactivity?
- Methodological Answer :
- Physicochemical properties : Glycosylation increases hydrophilicity. LogS (water solubility) and LogP (partition coefficient) can be predicted using tools like ALOGPS (e.g., LogS = -2.50, LogP = 0.70 for similar compounds) .
- Bioavailability assays : Simulate gastrointestinal digestion with in vitro models (e.g., INFOGEST protocol) to assess stability and metabolite release .
Advanced Research Questions
Q. How can conflicting reports on the antioxidant activity of this compound be resolved?
- Methodological Answer :
- Assay standardization : Use multiple methods (DPPH, ABTS, FRAP) and normalize to total phenolic content (TPC) or flavonoid content (TFC) to account for matrix effects .
- Multivariate analysis : Apply PCA or HCA to correlate activity with specific glycosylation patterns or co-occurring metabolites (e.g., procyanidins, ellagic acid derivatives) .
- Cell-based models : Validate in vitro antioxidant claims using ROS suppression assays in relevant cell lines (e.g., HepG2 for hepatic oxidative stress) .
Q. What synthetic strategies achieve stereochemically pure this compound?
- Methodological Answer :
- Enzymatic glycosylation : Use UDP-sugar-dependent glycosyltransferases (UGTs) for regio- and stereospecific sugar attachment .
- Chemical synthesis : Employ protecting groups (e.g., acetyl or benzyl) on hydroxyls to control reactivity. Final deprotection with NaOMe or H₂/Pd-C .
- Quality control : Validate purity via reverse-phase HPLC (≥95%) and chiral chromatography to confirm anomeric configuration .
Q. How does the compound’s stability vary under different storage and processing conditions?
- Methodological Answer :
- Degradation kinetics : Monitor stability under pH (2–9), temperature (4–40°C), and light exposure using accelerated stability testing .
- Lyophilization : Preserve integrity by freeze-drying extracts and storing at -80°C under inert gas (N₂/Ar) .
- LC-MS/MS stability markers : Track degradation products (e.g., aglycone quercetin or sugar cleavage fragments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
